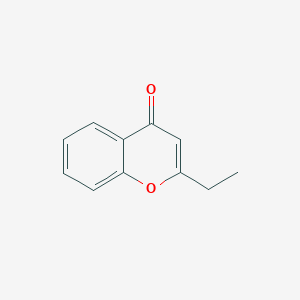

2-ethyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family It is characterized by a benzene ring fused to a dihydropyranone ring, with an ethyl group attached at the second carbon position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method includes the reaction of substituted phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or polyphosphoric acid. The reaction is carried out under reflux conditions, usually at temperatures ranging from 75°C to 80°C, for 1 to 1.5 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and cost-effectiveness. The isolation and purification processes involve crystallization and recrystallization techniques to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-ethyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromone derivatives.

Reduction: Reduction reactions yield dihydro derivatives.

Substitution: Electrophilic substitution reactions occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are performed using aluminum chloride as a catalyst.

Major Products Formed: The major products formed from these reactions include substituted chromones, dihydrochromenones, and various functionalized derivatives, which exhibit enhanced biological activities .

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Ethyl-4H-chromen-4-one is characterized by a chromene backbone with an ethyl group at the 2-position and a carbonyl group at the 4-position. This unique structure contributes to its reactivity and biological activity, making it a valuable scaffold for drug development.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that derivatives of 4H-chromene can selectively target multi-drug resistant cancer cells. For instance, compounds like CXL017 have shown promising cytotoxicity against various cancer cell lines, suggesting potential for developing new anticancer therapies .

- Antimicrobial Properties : Studies have demonstrated that this compound derivatives possess antimicrobial activity against several pathogens, including bacteria and fungi. This makes them candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. For example, derivatives derived from natural sources like Aquilaria sinensis have shown significant anti-inflammatory effects in vitro .

Drug Development

The chromene scaffold serves as an essential starting point for synthesizing various bioactive compounds. The following table summarizes notable derivatives and their reported activities:

| Compound Name | Activity Type | Reference |

|---|---|---|

| CXL017 | Anticancer | |

| CXL035 | Anticancer | |

| 2-(2-Phenylethyl)-4H-chromen-4-one | Anti-inflammatory | |

| 2-Amino-4H-chromenes | Antimicrobial | |

| 4H-Chromene Derivatives | Anticonvulsant |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the chromene ring can significantly enhance potency and selectivity. For instance, halogen substitutions at the third position have been linked to increased cytotoxicity against tumor cells .

Synthetic Approaches

Various synthetic methods have been developed to create derivatives of this compound:

- One-Pot Synthesis : Utilizing resorcinols and malononitriles under mild conditions has proven effective for generating high yields of substituted chromenes .

- Organocatalysis : The use of diethylamine as a catalyst in reactions involving chromenes has shown promise for environmentally friendly synthesis routes with excellent yields .

- Green Chemistry : Recent advancements emphasize using water as a solvent in reactions to minimize environmental impact while maintaining high product yields .

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of a library of 2-amino-4H-chromene derivatives against six human tumor cell lines using the MTT assay. The most active compound demonstrated an IC50 value of less than 1 μM, highlighting the potential of this scaffold in cancer therapy development .

Case Study 2: Anti-inflammatory Activity

Research on compounds derived from Aquilaria sinensis revealed significant anti-inflammatory effects in LPS-induced models. These findings support further investigation into natural product-derived chromenes as therapeutic agents against inflammation-related diseases .

Mécanisme D'action

The mechanism of action of 2-ethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of cyclooxygenase enzymes.

Comparaison Avec Des Composés Similaires

Chroman-4-one: Lacks the ethyl group at the second position but shares a similar structural framework.

Chromone: Differs by having a double bond between the second and third carbon atoms.

Flavanone: Contains a saturated pyran ring instead of the unsaturated chromenone structure.

Uniqueness: 2-ethyl-4H-chromen-4-one is unique due to the presence of the ethyl group, which enhances its lipophilicity and biological activity. This structural modification leads to improved pharmacokinetic properties and a broader spectrum of biological activities compared to its analogs .

Propriétés

Numéro CAS |

14736-30-2 |

|---|---|

Formule moléculaire |

C11H10O2 |

Poids moléculaire |

174.2 g/mol |

Nom IUPAC |

2-ethylchromen-4-one |

InChI |

InChI=1S/C11H10O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 |

Clé InChI |

KTVKQTNGWVJHFL-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=O)C2=CC=CC=C2O1 |

SMILES canonique |

CCC1=CC(=O)C2=CC=CC=C2O1 |

Synonymes |

2-ethyl-4H-1-Benzopyran-4-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.